molecular formula C8H6N2O2 B1282292 Methyl 6-cyanopyridine-3-carboxylate CAS No. 89809-65-4

Methyl 6-cyanopyridine-3-carboxylate

Cat. No. B1282292
CAS RN: 89809-65-4
M. Wt: 162.15 g/mol
InChI Key: FZVAWHJPGGLCPC-UHFFFAOYSA-N
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Description

Methyl 6-cyanopyridine-3-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group at the 6-position and a carboxylate ester at the 3-position on the pyridine ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of derivatives of methyl 6-cyanopyridine-3-carboxylate can be achieved through various methods. A green and efficient one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water has been described, which is catalyst-free and atom-economical, providing good yields without tedious work-up or purification . Another approach involves a microwave-assisted liquid-phase synthesis using functional ionic liquid as soluble support, leading to high yields and purities without the need for chromatographic purification . These methods highlight the advancements in the synthesis of pyridine derivatives that are more environmentally friendly and cost-effective.

Molecular Structure Analysis

The molecular structure of methyl 6-cyanopyridine-3-carboxylate derivatives can be complex, with potential for various tautomeric forms and specific intermolecular interactions. For instance, methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs exhibit equilibrium between lactam and lactim tautomers, which affects their synthesis and crystallization patterns . Additionally, the crystal structure of a dinuclear cadmium complex with 3-carboxy-6-methylpyridine-2-carboxylate ligands reveals hydrogen-bonded planar arrays and intramolecular interactions, demonstrating the intricate nature of these compounds .

Chemical Reactions Analysis

Methyl 6-cyanopyridine-3-carboxylate derivatives can undergo various chemical reactions. For example, the Thorpe–Ziegler-type reaction of 3-cyanopyridine-2(1H)-thiones with Biginelli 6-bromomethyl-3,4-dihydropyrimidin-2(1H)-ones results in the formation of tetra- and pentacyclic heterocyclic scaffolds, which have been tested for antibacterial and antifungal activity . The reactivity of these compounds under different conditions can lead to a wide range of heterocyclic structures with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 6-cyanopyridine-3-carboxylate derivatives are influenced by their molecular structure. The lipophilicity of methylated derivatives has been correlated with the formation of CH⋯O hydrogen bonds, which arrange the molecules into sheets . The stability of these compounds in solution has been investigated using HPLC, showing that they are stable for extended periods when protected from light, with the formation of various products under different pH conditions . These properties are crucial for the practical application and storage of these compounds.

Scientific Research Applications

  • Synthesis of Heterocyclic Scaffolds : Methyl 6-cyanopyridine-3-carboxylate derivatives are utilized in the synthesis of complex heterocyclic scaffolds. For example, the Thorpe–Ziegler-type reaction with Biginelli-type compounds leads to the creation of pyrido-thieno-pyridine derivatives with potential antibacterial and antifungal applications (Lebedyeva et al., 2012).

  • Stability and Synthesis of Bipyridine Esters : Research into the stability of bipyridine esters, including those derived from methyl 6-cyanopyridine-3-carboxylate, has been conducted. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Kažoka et al., 2007).

  • Electrochemical Applications : The electrochemical behavior of certain derivatives in aprotic media has been studied, indicating potential applications in fields like battery technology and electrochemistry (Trazza et al., 1982).

  • Synthesis of Thieno[2,3-b]pyridine Derivatives : Methyl 6-cyanopyridine-3-carboxylate is a key component in the synthesis of thieno[2,3-b]pyridine derivatives, which have anticipated biological activities (Mohamed et al., 2007).

  • Electrocatalytic Carboxylation : This compound is involved in electrocatalytic carboxylation processes, potentially useful in chemical synthesis and environmental applications (Feng et al., 2010).

  • Investigation in Redox Flow Batteries : Cyanopyridines, including methyl 6-cyanopyridine-3-carboxylate, are investigated for use as anolytes in nonaqueous redox flow batteries, highlighting their potential in advanced energy storage systems (Vaid et al., 2022).

  • Spectroscopic and Quantum Chemical Studies : Investigations into the structural and spectroscopic aspects of similar compounds provide insights into their potential bioactive properties, relevant for drug development and molecular research (Pandimeena et al., 2021).

  • Extraction in Biochemical Industries : Methyl 6-cyanopyridine-3-carboxylate and related compounds have applications in the extraction processes used in food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Safety And Hazards

“Methyl 6-cyanopyridine-3-carboxylate” is classified under GHS07 for safety . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 6-cyanopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-7(4-9)10-5-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVAWHJPGGLCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80521703
Record name Methyl 6-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-cyanopyridine-3-carboxylate

CAS RN

89809-65-4
Record name Methyl 6-cyanopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80521703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-cyanopyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

6-Cyanonicotinic acid (500 mg) was dissolved in dichloromethane (25 ml), water-soluble carbodiimide (776 mg), methanol (0.164 ml) and 4-dimethylaminopyridine (49 mg) were added thereto, and the mixture was stirred for 2 hr 10 min. The reaction mixture was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated, and the obtained residue was purified by column chromatography (Yamazen HI-FLASH™ COLUMN size 2 L, elution solvent: hexane/ethyl acetate) to give the title compound. The same reactions were repeated using 6-cyanonicotinic acid (547 mg) to give the title compound (total 951 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
776 mg
Type
reactant
Reaction Step Two
Quantity
0.164 mL
Type
reactant
Reaction Step Two
Quantity
49 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Potassium carbonate (6.1 g, 43.9 mmol) and methyl iodide (21 mL, 338 mmol) were added sequentially to a solution comprising 6-cyanopyridine-3-carboxylic acid (5 g, 33.8 mmol) in acetone (300 mL). The mixture was heated at reflux for 15 hours and concentrated under reduced pressure. The residue was partioned between ether and saturated sodium bicarbonate. The organic layer was washed with water, dried (MgSO4), filtered and concentrated under reduced pressure to provide methyl 6-cyanopyridine-3-carboxylate (4.4 g, 27.1 mmol) as a tan solid. 1H-NMR (300 Mhz, DMSO-d6): 3.9 (s, 3H), 8.2 (d, 1H, J=7.5 Hz), 8.5 (d, 1H, J=7.5 Hz), 9.2 (s, 1H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Karuvalam, KR Haridas, SK Nayak… - European journal of …, 2012 - Elsevier
A series of (2-aminothiazol-4-yl)methylester (5a–t) derivatives were synthesized in good yields and characterized by 1 H NMR, 13 C NMR, mass spectral and elemental analyses. The …
Number of citations: 73 www.sciencedirect.com

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